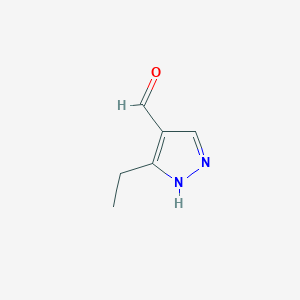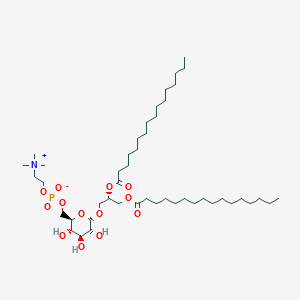
Cycloheptanone, 3-(1-methylethyl)-, (3R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Isopropylcycloheptanone is an organic compound characterized by a cycloheptanone ring substituted with an isopropyl group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Isopropylcycloheptanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of a precursor compound, such as 3-isopropylcycloheptene, in the presence of a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Isopropylcycloheptanone may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Isopropylcycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of ®-3-Isopropylcycloheptanone can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or other substituents are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cycloheptanones or cycloheptanes.
Aplicaciones Científicas De Investigación
®-3-Isopropylcycloheptanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Isopropylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanone: A structurally similar compound with a cycloheptanone ring but without the isopropyl group.
3-Methylcycloheptanone: Similar to ®-3-Isopropylcycloheptanone but with a methyl group instead of an isopropyl group.
Cyclohexanone: A six-membered ring ketone, structurally simpler than ®-3-Isopropylcycloheptanone.
Uniqueness
®-3-Isopropylcycloheptanone is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
154701-69-6 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R)-3-propan-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1 |
Clave InChI |
FADJMQQFGSBLND-SECBINFHSA-N |
SMILES |
CC(C)C1CCCCC(=O)C1 |
SMILES isomérico |
CC(C)[C@@H]1CCCCC(=O)C1 |
SMILES canónico |
CC(C)C1CCCCC(=O)C1 |
Sinónimos |
Cycloheptanone, 3-(1-methylethyl)-, (3R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


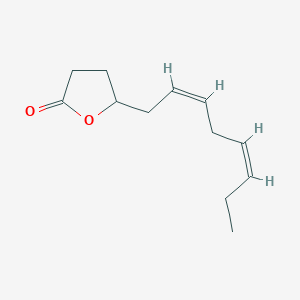

![4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one](/img/structure/B115048.png)
![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclopropanedimethanol](/img/structure/B115054.png)
![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)



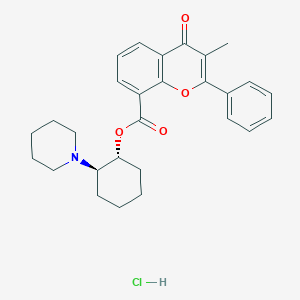
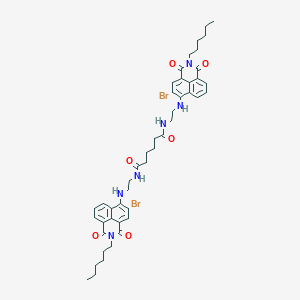
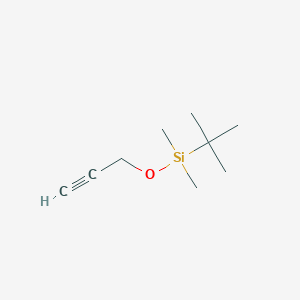
![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)
